Cas no 53333-76-9 (2,2-dimethylpropane-1-sulfonyl chloride)

2,2-Dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its sterically hindered neopentyl structure. This compound is commonly employed as a sulfonylation reagent in organic synthesis, particularly for introducing the 2,2-dimethylpropane-1-sulfonyl (neopentylsulfonyl) group. The bulky tert-butyl-like substituent adjacent to the sulfonyl chloride moiety enhances stability and influences reactivity, making it useful for selective transformations. It is often utilized in the preparation of sulfonamides, sulfonate esters, and other functionalized intermediates. The compound’s stability under typical handling conditions and its compatibility with a range of substrates contribute to its utility in fine chemical and pharmaceutical applications. Proper storage under anhydrous conditions is recommended to prevent hydrolysis.
2,2-dimethylpropane-1-sulfonyl chloride structure
53333-76-9 structure
Product Name:2,2-dimethylpropane-1-sulfonyl chloride
CAS No:53333-76-9
MF:C5H11ClO2S
MW:170.657639741898
MDL:MFCD10697745
CID:838006
PubChem ID:12574632
Update Time:2025-06-07

2,2-dimethylpropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-Propanesulfonyl chloride, 2,2-dimethyl-
    • 2,2-DIMETHYL-PROPANE-1-SULFONYL CHLORIDE
    • 2,2-DIMETHYLPROPANE-1-SULFONYL CHLORIDE
    • 2,2-dimethyl-1-propanesulfonyl chloride
    • 2,2-dimethylbutylsulfonyl chloride
    • 2,2-Dimethyl-propan-1-sulfonylchlorid
    • 2,2-dimethyl-propane-1-sulphonyl chloride
    • AB60386
    • CTK8J0911
    • EN300-82016
    • KB-107970
    • neopentyl chlorosulfate
    • QC-4749
    • BS-13112
    • RSLHISYPEJMMDT-UHFFFAOYSA-N
    • SY185522
    • SCHEMBL349600
    • AKOS005146261
    • MFCD10697745
    • 53333-76-9
    • DB-355071
    • AT12632
    • DTXSID20503088
    • 2,2-dimethylpropane-1-sulfonyl chloride
    • MDL: MFCD10697745
    • Inchi: 1S/C5H11ClO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3
    • InChI Key: RSLHISYPEJMMDT-UHFFFAOYSA-N
    • SMILES: ClS(CC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 170.0168285g/mol
  • Monoisotopic Mass: 170.0168285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.5Ų

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2,2-dimethylpropane-1-sulfonyl chloride Suppliers

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(CAS:53333-76-9)2,2-dimethylpropane-1-sulfonyl chloride
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:52
Price ($):941.0
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Additional information on 2,2-dimethylpropane-1-sulfonyl chloride

Introduction to 2,2-dimethylpropane-1-sulfonyl chloride (CAS No. 53333-76-9)

2,2-dimethylpropane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 53333-76-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical synthesis. This compound, characterized by its sulfonyl chloride functional group, serves as a versatile intermediate in the preparation of various biologically active molecules. Its unique structural properties make it particularly valuable in the development of novel therapeutic agents and fine chemicals.

The molecular structure of 2,2-dimethylpropane-1-sulfonyl chloride consists of a sulfonyl chloride moiety attached to a 2,2-dimethylpropan-1-yl backbone. This configuration imparts specific reactivity patterns that are highly useful in synthetic chemistry. The sulfonyl chloride group is known for its ability to participate in nucleophilic substitution reactions, making it an excellent electrophile for forming sulfonate esters, amides, and other derivatives. These derivatives are often critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

In recent years, the application of 2,2-dimethylpropane-1-sulfonyl chloride has expanded significantly due to its role in the development of innovative drug candidates. For instance, researchers have leveraged this compound to synthesize sulfonamide-based inhibitors that target various enzymatic pathways involved in diseases such as cancer and inflammation. The ability to modify the 2,2-dimethylpropan-1-yl side chain provides chemists with a high degree of flexibility in designing molecules with tailored biological activities.

One of the most compelling aspects of CAS No. 53333-76-9 is its utility in constructing complex molecular architectures. The sulfonyl chloride functionality allows for efficient coupling with amines and alcohols under mild conditions, facilitating the rapid assembly of large and intricate molecules. This capability is particularly valuable in fragment-based drug discovery approaches, where small pharmacophores are linked together to form potent lead compounds.

Recent advancements in synthetic methodologies have further highlighted the importance of 2,2-dimethylpropane-1-sulfonyl chloride. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents onto the sulfonyl group, enabling the creation of structurally diverse libraries for high-throughput screening. These techniques have accelerated the discovery process by allowing researchers to explore a broader chemical space with greater efficiency.

The pharmaceutical industry has also recognized the potential of this compound in developing next-generation therapeutics. Sulfonamides derived from CAS No. 53333-76-9 have shown promise as antiviral and antibacterial agents due to their ability to disrupt essential biological processes in pathogens. Additionally, modifications to the 2,2-dimethylpropan-1-yl group have been explored to enhance solubility and bioavailability, critical factors for drug efficacy and patient compliance.

Beyond pharmaceutical applications, 2,2-dimethylpropane-1-sulfonyl chloride finds utility in material science and industrial chemistry. Its reactivity makes it a valuable building block for synthesizing polymers and coatings with enhanced functional properties. For instance, sulfonate-based polymers exhibit improved water resistance and thermal stability, making them suitable for demanding industrial environments.

The synthesis of CAS No. 53333-76-9 typically involves the chlorosulfonation of 2-methylbutane followed by purification steps to isolate the desired product. While this process is well-established, ongoing research aims to optimize yield and purity through novel catalytic systems and green chemistry principles. Such efforts align with broader industry trends toward sustainable manufacturing practices.

In conclusion,2,2-dimethylpropane-1-sulfonyl chloride (CAS No. 53333-76-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in advancing drug discovery efforts worldwide. As research continues to uncover new applications for this versatile molecule,CAS No. 53333-76-9 is poised to remain a cornerstone of synthetic chemistry for years to come.

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Amadis Chemical Company Limited
(CAS:53333-76-9)2,2-dimethylpropane-1-sulfonyl chloride
A854781
Purity:99%
Quantity:1g
Price ($):941.0
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